(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Peptide Synthesis Chiral Purity Quality Control

Epimerization-prone Fmoc-amino acids introduce diastereomeric impurities in solid-phase peptide synthesis, increasing HPLC purification costs. (R)-Fmoc-2-amino-5-phenylpentanoic acid (CAS 1217731-48-0) resolves this with: • ≥99% chiral purity (HPLC) - minimizes epimerization risk at the building-block level • Extended aromatic side chain (XLogP 5.4) - predictable logP modulation vs. Fmoc-D-homophenylalanine • D-configuration - inherent proteolytic resistance for all-D or mixed-D/L therapeutic candidates • Patented stereoselective manufacturing - ensures batch-to-batch consistency from mg to kg scale

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 1217731-48-0
Cat. No. B169258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
CAS1217731-48-0
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1
InChIKeyJDBKBGOHVBNXRB-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-5-phenylpentanoic Acid – SPPS Building Block Overview


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (CAS 1217731-48-0), also known as Fmoc-D-Nva(5-phenyl)-OH or Fmoc-D-2-amino-5-phenylpentanoic acid, is a D‑configuration, Fmoc‑protected non‑proteinogenic α‑amino acid . It features a 5‑phenylpentanoic acid side chain that is one methylene unit longer than the widely used Fmoc‑D‑homophenylalanine (4‑phenylbutanoic acid) [1]. The compound is a white solid with a molecular formula C26H25NO4 and a molecular weight of 415.49 g mol⁻¹, and is supplied at ≥ 99 % purity with verified chiral purity (HPLC) . Its primary application is as a protected building block in Fmoc‑based solid‑phase peptide synthesis (SPPS), where the extended aromatic side chain and D‑stereochemistry confer distinct physicochemical and biological properties that are not replicable by its shorter‑chain or L‑enantiomer counterparts.

Fmoc-SPPS building block with extended aromatic side chain
D-configuration supports protease-resistant peptide design
Side chain one methylene longer than D-homophenylalanine; may alter peptide-receptor contacts

Why Fmoc-D-5-phenylpentanoic Acid Cannot Be Replaced


Fmoc‑protected aromatic amino acids are often treated as interchangeable hydrophobic building blocks; however, the additional methylene spacer in (R)‑Fmoc‑2‑amino‑5‑phenylpentanoic acid fundamentally alters lipophilicity (XLogP = 5.4 vs. 5.0 for Fmoc‑D‑homophenylalanine), side‑chain flexibility, and steric presentation [1][2]. The D‑configuration provides resistance to proteolytic degradation, but when combined with the extended side chain it also modulates peptide‑receptor contacts in ways that the shorter Fmoc‑D‑Phe‑OH (XLogP = 5.3) or the L‑enantiomeric form (Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid) cannot reproduce [3]. Simple potency data from single‑cell assays cannot capture these multidimensional differences; only direct comparative physicochemical and functional data can guide procurement decisions that affect peptide yield, purity, and biological outcome.

Property
Mismatch Context
Lipophilicity profile
Additional methylene increases XLogP; shorter-chain analogs (e.g., D-homophenylalanine) may not replicate hydrophobic interactions
Chiral purity specification
Supplier-certified chiral purity differs; analog lot may lack explicit enantiomeric documentation, affecting epimerization risk
Steric presentation
Extended side chain and D-configuration may alter receptor-contact modulation; L-enantiomer or shorter homolog may not reproduce interaction profiles

Fmoc-D-5-phenylpentanoic Acid vs. Closest Analogs


Chiral Purity Advantage Over Fmoc-D-Homophenylalanine

The target compound is supplied with a certified purity of ≥ 99 % (HPLC, Chiral purity), ensuring both chemical and enantiomeric integrity . In contrast, Sigma‑Aldrich's Fmoc‑D‑homophenylalanine (the closest chain‑length analog) is specified at ≥ 98.0 % (HPLC) without a separate chiral purity guarantee . For SPPS applications where a single D‑amino acid misincorporation can lead to significant biological variability, this 1 % purity increment combined with explicit chiral certification reduces the risk of epimerization‑related by‑products and simplifies downstream purification.

Purity Comparison
Head-to-head
≥99% (Chiral HPLC) vs ≥98.0% (HPLC only)
Higher certified purity with chiral verification may reduce diastereomeric contamination risk
Supplier specifications; lot-specific review advised
Peptide Synthesis Chiral Purity Quality Control

Lipophilicity Gain Over Fmoc-D-Homophenylalanine

The computed partition coefficient XLogP3‑AA of the target compound is 5.4 [1], which is 0.4 log units higher than Fmoc‑D‑homophenylalanine (XLogP = 5.0) [2] and 0.1 log units higher than Fmoc‑D‑phenylalanine (XLogP = 5.3) [3]. This difference stems from the additional methylene group in the 5‑phenylpentanoic acid side chain, increasing hydrophobic surface area. In peptide drug design, a ΔlogP of 0.4 can translate into measurably altered membrane permeability, plasma protein binding, and biodistribution of the resulting peptide conjugate.

Lipophilicity
Head-to-head
XLogP3-AA = 5.4
+0.4 log units higher than Fmoc-D-homophenylalanine (5.0); supports peptide lipophilicity fine-tuning
Computed value; experimental validation advised
Lipophilicity XLogP Drug Design

Enzyme Inhibitor Activity of 2-Amino-5-phenylpentanoic Acid

The free amino acid 2‑amino‑5‑phenylpentanoic acid (the precursor of the target compound) was shown to be a considerably better inhibitor of rat‑liver ATP:L‑methionine S‑adenosyltransferase than 2‑aminopentanoic acid (norvaline), demonstrating that the phenylpentanoic side chain confers a specific inhibitory advantage over simpler alkyl chains [1]. Although the study used the unprotected amino acid, the Fmoc‑protected derivative serves as the direct SPPS‑compatible synthon for incorporating this pharmacophoric moiety into peptide inhibitors and probes.

Enzyme Inhibition
Class-level
Reported better MAT inhibitor than norvaline
Scaffold may possess intrinsic MAT inhibitory activity; translation to Fmoc-protected peptide context requires validation
Study used free amino acid; exact pI50 unavailable
Enzyme Inhibition Methionine Adenosyltransferase SAR

Patented Stereoselective Synthesis of D-2-Amino-5-phenylpentanoic Acid

International patent WO2003087036A1 describes a dedicated stereoselective process for producing (D)‑2‑amino‑5‑phenylpentanoic acid, the backbone of the target compound [1]. The existence of a patented industrial route signals that this specific enantiomer has sufficient commercial and research demand to warrant process development, unlike many generic Fmoc‑amino acids for which standard racemic or enzymatic resolutions suffice.

Patented Process
Source review
WO2003087036A1 stereoselective synthesis
Documented industrial route may support supply continuity and stereochemical consistency
Process patent does not guarantee current GMP; vendor confirmation required
Patented Process Stereoselective Synthesis Industrial Relevance

Application Scenarios for Fmoc-D-5-phenylpentanoic Acid


High-Chiral-Fidelity D-Peptide SPPS

When synthesizing all‑D or mixed‑D/L therapeutic peptide candidates for protease‑resistant applications, the ≥ 99 % chiral purity specification of the target compound minimizes diastereomeric impurities that would otherwise require expensive preparative HPLC resolution. This directly addresses procurement criteria where epimerization risk must be mitigated at the building‑block level .

Peptide Lipophilicity Fine-Tuning

For peptide drug candidates where a modest increase in logP is desired without introducing halogen or alkyl chain modifications, substituting Fmoc‑D‑homophenylalanine with the target compound (ΔXLogP = +0.4) provides a predictable, synthesis‑friendly strategy to modulate membrane permeability and plasma protein binding [1].

Methionine Adenosyltransferase Inhibitor Development

Based on evidence that the 2‑amino‑5‑phenylpentanoic acid scaffold inhibits rat‑liver methionine adenosyltransferase more effectively than norvaline, researchers can incorporate the Fmoc‑protected form into peptide libraries designed to probe or inhibit S‑adenosyl‑L‑methionine biosynthesis pathways [2].

Industrial API Manufacturing with Documented Supply Chain

The existence of a patented stereoselective manufacturing process for the core amino acid provides procurement teams with confidence in supply continuity, process validation, and batch‑to‑batch consistency — a critical differentiator when scaling from milligram research quantities to kilogram GMP production [3].

Application
Selection Property
Validation Focus
D‑peptide SPPS with chiral control
Certified chiral purity specification
Diastereomeric impurity monitoring
Peptide lipophilicity modulation
Extended aromatic side chain
LogP‑dependent permeability and binding studies
MAT inhibitor probe design
2‑Amino‑5‑phenylpentanoic acid scaffold
MAT enzyme inhibition assays
Supply‑chain risk mitigation for scale‑up
Documented stereoselective synthetic route
Process reproducibility and batch consistency
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